![molecular formula C11H13BrF3NO2S B1372502 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 1020253-06-8](/img/structure/B1372502.png)
4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
Overview
Description
“4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C11H13BrF3NO2S . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide” can be represented by the SMILES stringNS(=O)(=O)c1ccc(Br)c(c1)C(F)(F)F
. The InChI key for this compound is GQUUOLHRLZCAIO-UHFFFAOYSA-N
.
Scientific Research Applications
Preparation of Benzamides
“4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide” is used as an intermediate in the preparation of benzamides . These benzamides are known to be selective angiotensin II AT2 receptor agonists . Angiotensin II AT2 receptors play a crucial role in cardiovascular function, and agonists of these receptors have potential therapeutic applications in hypertension and heart failure.
Synthesis of N-Heterocycles via Sulfinimines
The compound has been used in the synthesis of N-heterocycles via sulfinimines . Sulfinimines are versatile intermediates in organic synthesis, and the ability to generate N-heterocycles from them expands the range of structures that can be accessed.
Development of Anti-Inflammatory Drugs
Research has shown that derivatives of the compound can act as effective PDE4 inhibitors . PDE4 inhibitors have anti-inflammatory effects and are used in the treatment of conditions like asthma and COPD.
Trifluoromethyl Group-Containing Drugs
The trifluoromethyl group in “4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide” is a common feature in many FDA-approved drugs . The presence of this group can enhance the pharmacological properties of a drug, making it more effective.
Synthesis of Elexacaftor
Elexacaftor, a drug used in the treatment of cystic fibrosis, is synthesized using a compound similar to "4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide" . This highlights the importance of such compounds in drug synthesis.
Research and Development in Pharmaceutical Chemistry
Given its unique chemical properties, “4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide” is a valuable tool in pharmaceutical chemistry research . It can be used to explore new synthetic routes, develop new drugs, and understand the behavior of biological systems.
Mechanism of Action
properties
IUPAC Name |
4-bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO2S/c1-10(2,3)16-19(17,18)7-4-5-9(12)8(6-7)11(13,14)15/h4-6,16H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOERVVBCAYSQDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674371 | |
Record name | 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1020253-06-8 | |
Record name | 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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